

Discovery and history of 5-Pyrrolidinoamylamine

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Compound of Interest

Compound Name: 5-Pyrrolidinoamylamine

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An In-depth Technical Guide to **5-Pyrrolidinoamylamine**: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of **5-Pyrrolidinoamylamine**, a diamine featuring a pyrrolidine moiety. While the specific historical discovery of this compound is not prominently documented in publicly accessible scientific literature, this paper constructs a scientifically grounded narrative encompassing its physicochemical properties, a plausible synthetic pathway based on established organic chemistry principles, and its potential significance in the field of drug discovery. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a discussion of the molecule's structural attributes in the context of medicinal chemistry.

Introduction

5-Pyrrolidinoamylamine, systematically named 5-(pyrrolidin-1-yl)pentan-1-amine, is a diamine characterized by a saturated five-membered pyrrolidine ring linked to a pentylamine chain. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and approved drugs, valued for its ability to introduce conformational rigidity and serve as a key interaction motif with biological targets.[1] Similarly, the presence of two amine groups, one tertiary within the pyrrolidine ring and one primary at the terminus of the alkyl chain, offers multiple points for hydrogen bonding and salt bridge formation, which are critical for molecular recognition by proteins.

The combination of these structural features suggests that **5-Pyrrolidinoamylamine** could serve as a valuable building block or a lead compound in the design of novel therapeutic agents. This guide will delve into the known characteristics of this molecule and propose a robust synthetic route, complete with detailed experimental procedures, to facilitate its preparation and further investigation.

Physicochemical Properties

The fundamental physicochemical properties of **5-Pyrrolidinoamylamine** are summarized in the table below. This data is compiled from various chemical supplier databases.

Property	Value	Reference(s)
IUPAC Name	5-(pyrrolidin-1-yl)pentan-1-amine	
Synonyms	5-Pyrrolidinoamylamine, 1-Pyrrolidinepentanamine	
CAS Number	71302-71-1	
Molecular Formula	C ₉ H ₂₀ N ₂	
Molecular Weight	156.27 g/mol	
Boiling Point	233.0 ± 8.0 °C at 760 mmHg	[2]
Density	0.916 ± 0.06 g/cm ³	[2]

Putative Discovery and Synthetic Rationale

While a seminal publication detailing the first synthesis of **5-Pyrrolidinoamylamine** is not readily identifiable, its structure suggests a rational design rooted in medicinal chemistry principles. The synthesis of such molecules often arises from the need for novel scaffolds in drug discovery programs. The pyrrolidine ring is a key component of many successful drugs, and its combination with a flexible diamine chain would be a logical step in exploring new chemical space for receptor agonists or antagonists.[3]

A plausible and efficient synthetic strategy for **5-Pyrrolidinoamylamine** involves a two-step process starting from commercially available 1,5-dichloropentane or 1,5-dibromopentane. This approach is based on the differential reactivity of the terminal halides, allowing for a sequential nucleophilic substitution.

Proposed Synthetic Pathway:

The proposed synthesis involves two key transformations:

- **Monosubstitution with a Protected Amine:** The first step is the reaction of a dihaloalkane with a protected amine, such as phthalimide, to introduce a single protected primary amine.
- **Nucleophilic Substitution with Pyrrolidine:** The second step involves the reaction of the remaining terminal halide with pyrrolidine to form the tertiary amine.
- **Deprotection:** The final step is the removal of the protecting group to reveal the primary amine.

A more direct, albeit potentially less selective, approach would be the direct reaction of a 5-halopentylamine with pyrrolidine. The following sections will detail a robust and well-documented synthetic protocol.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a plausible synthesis of **5-Pyrrolidinoamylamine**, based on established and reliable organic chemistry transformations.

Synthesis of N-(5-bromopentyl)phthalimide (Intermediate 1)

This step involves the monosubstitution of 1,5-dibromopentane with potassium phthalimide.

Materials:

- 1,5-Dibromopentane
- Potassium phthalimide

- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of 1,5-dibromopentane (1 equivalent) in DMF, add potassium phthalimide (1.1 equivalents).
- Heat the reaction mixture to 80 °C and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous NaHCO_3 and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford N-(5-bromopentyl)phthalimide.

Synthesis of N-(5-(pyrrolidin-1-yl)pentyl)phthalimide (Intermediate 2)

This step involves the nucleophilic substitution of the remaining bromide with pyrrolidine.

Materials:

- N-(5-bromopentyl)phthalimide (Intermediate 1)
- Pyrrolidine
- Potassium carbonate (K_2CO_3)
- Acetonitrile (ACN)
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of N-(5-bromopentyl)phthalimide (1 equivalent) in acetonitrile, add pyrrolidine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
- Reflux the reaction mixture for 16 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water and brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- The crude N-(5-(pyrrolidin-1-yl)pentyl)phthalimide can be used in the next step without further purification.

Synthesis of 5-(pyrrolidin-1-yl)pentan-1-amine (Final Product)

This final step is the deprotection of the phthalimide group using hydrazine.

Materials:

- N-(5-(pyrrolidin-1-yl)pentyl)phthalimide (Intermediate 2)
- Hydrazine monohydrate
- Ethanol
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

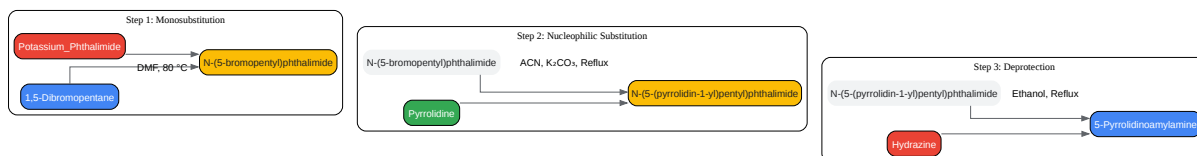
Procedure:

- Dissolve N-(5-(pyrrolidin-1-yl)pentyl)phthalimide (1 equivalent) in ethanol.
- Add hydrazine monohydrate (5 equivalents) to the solution.
- Reflux the reaction mixture for 4 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Treat the residue with 1 M HCl and stir for 30 minutes.
- Filter off the precipitated phthalhydrazide.

- Wash the aqueous layer with dichloromethane.
- Basify the aqueous layer to pH > 12 with 1 M NaOH.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-(pyrrolidin-1-yl)pentan-1-amine.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **5-Pyrrolidinoamylamine**.



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Caption: Proposed three-step synthesis of **5-Pyrrolidinoamylamine**.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized **5-Pyrrolidinoamylamine** should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR should show characteristic signals for the pyrrolidine ring protons, the methylene groups of the pentyl chain, and the primary amine protons.
 - ^{13}C NMR will confirm the presence of the nine distinct carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine and C-N stretching vibrations.
- Mass Spectrometry (MS): Mass spectral analysis should show the molecular ion peak corresponding to the molecular weight of the compound (156.27 g/mol).

Potential Applications and Future Directions

Given its structural features, **5-Pyrrolidinoamylamine** holds potential in several areas of drug discovery:

- Scaffold for Library Synthesis: It can be used as a versatile building block for the combinatorial synthesis of compound libraries targeting various receptors, ion channels, and enzymes.
- GPCR Ligands: The combination of a rigid heterocyclic motif and a flexible basic chain is common in ligands for G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and histamine receptors.
- Enzyme Inhibitors: The diamine functionality could be exploited to design inhibitors for enzymes that recognize basic substrates, such as certain proteases or kinases.

Future research could focus on the synthesis and pharmacological evaluation of derivatives of **5-Pyrrolidinoamylamine** to explore its potential as a novel therapeutic agent.

Conclusion

5-Pyrrolidinoamylamine is a molecule of interest in medicinal chemistry due to its combination of a pyrrolidine ring and a diamine functionality. While its specific discovery and history are not well-documented, a robust synthetic route can be proposed based on fundamental principles of organic chemistry. This guide provides the necessary theoretical and

practical information for its synthesis and characterization, paving the way for further investigation into its biological activities and potential therapeutic applications.

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